1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
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Overview
Description
1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FN·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and contains a fluorine atom at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride typically involves several steps:
Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is reduced to alcohol and then dehydrated to give nitromethylindene.
Hydrogenation: The nitromethylindene is hydrogenated over palladium on carbon (Pd/C) to yield the amine.
Formation of Hydrochloride Salt: The amine is treated with hydrogen chloride to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form more saturated compounds.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines .
Scientific Research Applications
1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological receptors.
Material Science: Employed in the development of novel materials with specific electronic properties.
Biological Research: Investigated for its potential effects on various biological pathways and receptors.
Mechanism of Action
The mechanism of action of 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It is believed to act on neurological receptors, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets are still under investigation, but it is thought to involve the modulation of serotonin and dopamine receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
- 2,3-dihydro-1H-indene-1-methanamine and its derivatives
Uniqueness
1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is unique due to the specific position of the fluorine atom, which can significantly influence its chemical properties and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-5-7(6-12)4-8-2-1-3-9(8)10;/h4-5H,1-3,6,12H2;1H |
InChI Key |
SHQNELUFXOPSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)CN)F.Cl |
Origin of Product |
United States |
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